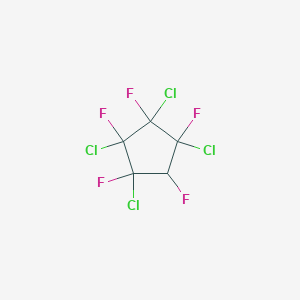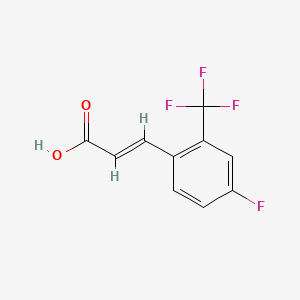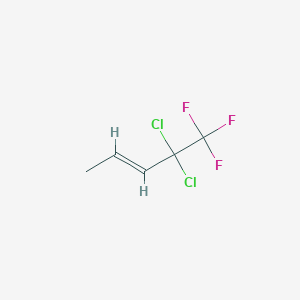![molecular formula C13H7Cl2FN2O2 B3040921 2-Chloro-3-[(([(3-chloro-4-fluorophenyl)methylene]amino)oxy)carbonyl]pyridine CAS No. 253586-41-3](/img/structure/B3040921.png)
2-Chloro-3-[(([(3-chloro-4-fluorophenyl)methylene]amino)oxy)carbonyl]pyridine
説明
“2-Chloro-3-[(([(3-chloro-4-fluorophenyl)methylene]amino)oxy)carbonyl]pyridine” is a chemical compound with the molecular formula C13H7Cl2FN2O2 . It has a molecular weight of 313.11 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), attached to a carbonyl group (C=O) and an amino group (NH2). The pyridine ring is substituted at the 2-position with a chlorine atom and at the 3-position with a carbonyl group. The carbonyl group is further substituted with an oxy group (O) and a methylene group (CH2), which is attached to a 3-chloro-4-fluorophenyl group .Physical And Chemical Properties Analysis
Specific physical and chemical properties of this compound, such as melting point, boiling point, and density, were not found in the sources I searched .作用機序
2-Chloro-3-[(([(3-chloro-4-fluorophenyl)methylene]amino)oxy)carbonyl]pyridine acts by binding to a specific site on the CFTR chloride channel, known as the cytoplasmic pore. This binding prevents chloride ions from passing through the channel, thereby inhibiting its function. This compound is a reversible inhibitor, meaning that its effects can be reversed by removing the compound from the system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of the CFTR chloride channel. Inhibition of CFTR can lead to an increase in the concentration of sodium ions in the extracellular fluid, which can have a number of downstream effects on cellular function. This compound has also been shown to reduce inflammation in animal models of cystic fibrosis, although the exact mechanism of this effect is not fully understood.
実験室実験の利点と制限
2-Chloro-3-[(([(3-chloro-4-fluorophenyl)methylene]amino)oxy)carbonyl]pyridine has several advantages for use in lab experiments. It is a highly selective inhibitor of the CFTR chloride channel, meaning that it does not affect other ion channels or transporters. It is also a reversible inhibitor, allowing for precise control of its effects. However, this compound has some limitations as well. It is a relatively large and complex molecule, which can make it difficult to synthesize and purify. It also has limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-Chloro-3-[(([(3-chloro-4-fluorophenyl)methylene]amino)oxy)carbonyl]pyridine. One area of focus is on improving the compound's pharmacokinetic properties, such as its solubility and bioavailability, to make it more suitable for use in clinical settings. Another area of research is on identifying additional targets for this compound, such as other ion channels or transporters, that could be useful in treating other diseases. Finally, there is ongoing research on developing new compounds that are even more potent and selective inhibitors of CFTR than this compound.
科学的研究の応用
2-Chloro-3-[(([(3-chloro-4-fluorophenyl)methylene]amino)oxy)carbonyl]pyridine has been extensively studied for its potential therapeutic applications in cystic fibrosis. In vitro studies have shown that this compound can rescue the function of mutant CFTR channels, leading to increased chloride transport across epithelial cells. In vivo studies using animal models of cystic fibrosis have also shown promising results, with this compound improving lung function and reducing inflammation.
特性
IUPAC Name |
[(E)-(3-chloro-4-fluorophenyl)methylideneamino] 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FN2O2/c14-10-6-8(3-4-11(10)16)7-18-20-13(19)9-2-1-5-17-12(9)15/h1-7H/b18-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIDLNZVFHWTNN-CNHKJKLMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)ON=CC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)Cl)C(=O)O/N=C/C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040839.png)
![N1-[3,5-di(trifluoromethyl)benzyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040840.png)



![2-Bromo-2-nitro-3-{[3-(trifluoromethyl)benzoyl]oxy}propyl 3-(trifluoromethyl)benzoate](/img/structure/B3040847.png)
![6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine](/img/structure/B3040848.png)
![2,3,5,6-Tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid](/img/structure/B3040849.png)



![N-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B3040854.png)
![4-fluoro-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide](/img/structure/B3040856.png)
![1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one](/img/structure/B3040861.png)